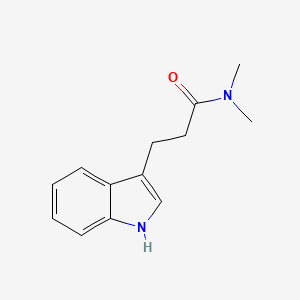![molecular formula C14H21N3O B7459313 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one, also known as PNU-69176E, is a chemical compound that belongs to the piperazine family. It is a selective antagonist of the dopamine D4 receptor and has been used in scientific research to investigate the role of this receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been used in various scientific research applications to investigate the role of dopamine D4 receptors in different physiological and pathological processes. For example, it has been used to study the effects of D4 receptor antagonism on cognitive function, addiction, and schizophrenia. 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been used to investigate the role of D4 receptors in the regulation of insulin secretion and glucose metabolism.
Wirkmechanismus
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one acts as a selective antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex and limbic regions of the brain. By blocking the activation of D4 receptors, 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one can modulate the activity of dopamine pathways and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has been shown to have various biochemical and physiological effects, depending on the specific research application. For example, it has been shown to improve cognitive function in animal models of schizophrenia and attention deficit hyperactivity disorder (ADHD). 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one has also been shown to reduce drug-seeking behavior in animal models of addiction and to improve glucose metabolism in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one in lab experiments is its high selectivity for the dopamine D4 receptor, which allows for more specific and targeted investigations of the role of this receptor in different physiological and pathological processes. However, one limitation of using 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one is its relatively low potency, which may require higher concentrations or longer exposure times to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one. One direction is to investigate its effects on other physiological and pathological processes, such as anxiety, depression, and Parkinson's disease. Another direction is to develop more potent and selective D4 receptor antagonists for use in lab experiments and potential therapeutic applications. Additionally, further research is needed to elucidate the molecular mechanisms underlying the effects of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one on dopamine pathways and other signaling pathways in the brain and other tissues.
Synthesemethoden
The synthesis of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one involves the reaction of 1-bromo-4-(pyridin-3-ylmethyl)piperazine with 1-butanone in the presence of a base, such as potassium carbonate, in anhydrous acetone. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one as a white crystalline solid with a melting point of 146-148 °C.
Eigenschaften
IUPAC Name |
1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-4-14(18)17-9-7-16(8-10-17)12-13-5-3-6-15-11-13/h3,5-6,11H,2,4,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFFHENPAGOQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)

![5-[[3-Chloro-4-(difluoromethoxy)phenyl]carbamoyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B7459266.png)


![3-(4-chlorophenyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B7459273.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)